1,9-Decadiene

Description

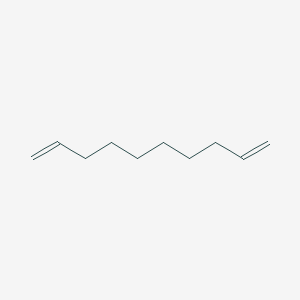

Structure

3D Structure

Properties

IUPAC Name |

deca-1,9-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDGJRWPPOSWLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108793-14-2 | |

| Record name | 1,9-Decadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108793-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4022159 | |

| Record name | 1,9-Decadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-16-1 | |

| Record name | 1,9-Decadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1647-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,9-Decadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-DECADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,9-Decadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,9-Decadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,9-decadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,9-DECADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KWZ01G244 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of 1,9 Decadiene in Advanced Materials Science

The utility of 1,9-decadiene in advanced materials science stems from its role as a building block for precisely structured polymers. Its incorporation into polymer chains allows for the synthesis of materials with tailored properties, such as controlled crystallinity and thermal behavior.

A key method leveraging this compound is Acyclic Diene Metathesis (ADMET) polymerization. researchgate.netresearchgate.net This technique is a step-growth polycondensation that is exceptionally effective for creating linear polymers with regularly spaced functional groups. researchgate.net When this compound is used in ADMET, it can produce linear polyethylene (B3416737) with a complete absence of branching. researchgate.net This "precision polyolefin" approach, followed by hydrogenation, serves as a powerful tool for modeling polyethylene structures, allowing researchers to control branch identity and frequency with a level of precision not achievable through conventional chain polymerization methods. researchgate.net

Furthermore, this compound is used as a comonomer to create advanced copolyesters. For instance, its ADMET copolymerization with bio-derived monomers like dianhydro-D-glucityl bis(undec-10-enoate) yields high molecular weight unsaturated polyesters. mdpi.comproquest.com Subsequent hydrogenation of these materials results in saturated, semicrystalline polymers whose melting temperatures can be finely tuned (e.g., from 71.7°C to 107.6°C) by adjusting the molar ratio of the comonomers. mdpi.comproquest.commdpi.com This tunability is critical for developing advanced materials for applications that may include tissue engineering scaffolds or specialized packaging. researchgate.netspecialchem.com

Role of 1,9 Decadiene in Polymer Science and Engineering

In the field of polymer science and engineering, 1,9-decadiene is a crucial comonomer for modifying the architecture and properties of major commodity plastics like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). acs.orgacs.org

One major application is in the synthesis of long-chain-branched polyethylene (LCB-PE) using Ziegler-Natta catalysts. acs.orgnih.gov The copolymerization of ethylene (B1197577) with this compound introduces pendant vinyl groups onto the polyethylene backbone. acs.orgacs.orgnih.gov These pendant groups can then be incorporated into other growing polymer chains, creating long-chain branches. acs.orgacs.org The presence of this compound influences the catalyst's activity and the resulting polymer's molecular weight. acs.orgnih.gov While both double bonds of this compound are reactive, the polymer chain-attached double bond is significantly less reactive than the original one. acs.orgnih.govacs.org At low concentrations, this compound primarily adds pendant vinyl groups, whereas at higher concentrations, it facilitates the formation of LCBs, though this can be accompanied by gelation. nih.govacs.org

Similarly, this compound is assessed in propylene (B89431) copolymerization to create long-chain-branched polypropylene (LCB-PP) with Ziegler-Natta catalysts. acs.orgresearchgate.net The incorporation of this compound can lead to LCB structures, which impart desirable rheological properties to the polymer, such as increased elasticity and enhanced shear thinning. acs.org However, the efficiency of LCB formation can be low, often requiring high concentrations of the diene, which may also reduce the polymer's melting temperature due to the presence of unreacted vinyl groups acting as short-chain branches. acs.org

This compound is also a versatile monomer in ADMET polymerization to create a variety of copolymers. It can be copolymerized with 1,5-hexadiene (B165246) to form random linear polybutadiene-polyoctenamer copolymers, or with divinyltetraethoxydisiloxane to produce siloxylene-vinylene-alkenylene copolymers. sigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com These examples highlight its role in generating novel polymer structures with specialized properties. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing the results of an ADMET copolymerization study involving this compound (DCD).

| Run | Molar Ratio (M1/DCD) | Catalyst Loading (mol %) | Polymerization Time (h) | Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) | Melting Temperature (Tm, °C) |

| 1 | 1/1 | 0.2 | 1 | 4,500 | 1.98 | - |

| 2 | 1/1 | 0.2 | 3 | 9,300 | 1.78 | 71.7 |

| 3 | 1/1 | 0.2 | 6 | 10,600 | 1.56 | - |

| 13 | 1/9 | 0.2 | 6 | 23,400 | 1.63 | 107.6 |

| Data derived from a study on the ADMET copolymerization of Dianhydro-D-glucityl bis(undec-10-enoate) (M1) with this compound (DCD). mdpi.comproquest.com |

Reactivity and Reaction Mechanisms of 1,9 Decadiene

Other Chemical Transformations of this compound

Beyond thiol-ene reactions, this compound serves as a versatile starting material for other significant chemical transformations, most notably in the field of metathesis polymerization.

Acyclic Diene Metathesis (ADMET) Polymerization: this compound is widely used as a monomer or comonomer in ADMET polymerizations, a step-growth condensation reaction that forms a polymer and releases a small molecule, typically ethylene. sigmaaldrich.comchemicalbook.comwikipedia.org

Homopolymerization: The ADMET polymerization of this compound using a Grubbs catalyst produces polyoctenamer, with the release of ethylene. Subsequent hydrogenation of this unsaturated polymer yields a structure that can serve as a model for precisely linear polyethylene. researchgate.net

Copolymerization: It can be copolymerized with other dienes to create random linear copolymers with tailored properties. Examples include copolymerization with 1,5-hexadiene (B165246) to produce polybutadiene-polyoctenamer copolymers and with divinyltetraethoxydisiloxane to create functional siloxylene–vinylene–alkenylene copolymers. sigmaaldrich.comchemicalbook.com

Ethenolysis: The synthesis of this compound itself can be achieved through the ethenolysis (cross-metathesis with ethylene) of cyclooctene. wikipedia.org This reaction breaks the cyclic olefin to form the linear α,ω-diene.

Ring-Closing Metathesis (RCM) and Product Selectivity

Ring-closing metathesis (RCM) is a powerful reaction in organic chemistry for synthesizing unsaturated rings from molecules containing two terminal alkenes, known as α,ω-dienes. wikipedia.orgias.ac.in The reaction is catalyzed by metal-carbene complexes, typically involving ruthenium or molybdenum, and proceeds through a metallacyclobutane intermediate. organic-chemistry.orgharvard.edu The primary driving force for the intramolecular cyclization is often the entropically favorable release of a small, volatile byproduct, such as ethylene. ias.ac.inorganic-chemistry.org

For a long-chain, non-functionalized diene like this compound, intramolecular RCM to form a ten-membered ring (cyclodecene) competes with intermolecular polymerization, known as acyclic diene metathesis (ADMET). ias.ac.inwikipedia.org In fact, the first successful ADMET polymerization utilized this compound to produce poly(octenylene), a type of polyalkenamer, with the resulting polymer having over 90% trans double bonds. wikipedia.org To favor the desired intramolecular RCM pathway over the competing ADMET polymerization, reactions are typically carried out under high dilution conditions. Lower substrate concentration increases the probability of the two ends of the same molecule reacting with each other rather than with another molecule. ias.ac.in

Product selectivity in RCM is a critical aspect, primarily concerning the stereochemistry of the newly formed double bond (E/Z selectivity) and the ring size. wikipedia.orgorganic-chemistry.org Several factors influence this selectivity:

Catalyst Choice : The structure of the metal catalyst plays a pivotal role. Ruthenium N-heterocyclic carbene (NHC) catalysts generally favor the formation of the more thermodynamically stable E (trans) isomer, especially in macrocycles. wikipedia.orgnih.gov In contrast, certain molybdenum and tungsten-based catalysts, or specially designed chelating ruthenium catalysts, can exhibit high selectivity for the kinetic Z (cis) isomer due to steric interactions in the transition state that disfavor the pathway to the E product. wikipedia.orgsci-hub.se

Ring Strain : For the formation of small to medium-sized rings (5-7 members), the Z-isomer often predominates as it minimizes ring strain. wikipedia.orgorganic-chemistry.org In macrocyclization, such as the potential RCM of this compound, the E-isomer is typically the more stable and, therefore, the thermodynamically favored product. wikipedia.org

Substrate Structure : The presence of substituents on the diene chain can create conformational biases that direct the stereochemical outcome of the cyclization. ias.ac.in

Table 1: Factors Influencing Product Selectivity in Ring-Closing Metathesis

| Factor | Influence on Selectivity |

|---|---|

| Catalyst Type | Ruthenium (e.g., Grubbs' catalysts) often favors the thermodynamic E-isomer. wikipedia.orgnih.gov Molybdenum (e.g., Schrock's catalyst) or modified Ru catalysts can be designed for high Z-selectivity. wikipedia.orgsci-hub.se |

| Reaction Concentration | Low substrate concentrations (high dilution) favor intramolecular RCM over intermolecular ADMET polymerization. ias.ac.in |

| Ring Size | Small rings (5-7 atoms) often favor the Z-isomer due to lower ring strain. Macrocycles tend to favor the more stable E-isomer. wikipedia.orgorganic-chemistry.org |

| Temperature | Higher temperatures can lead to thermodynamic equilibrium, favoring the more stable E-isomer, while lower temperatures may trap the kinetic Z-isomer. wikipedia.org |

Adsorption Studies on Surfaces

The interaction of unsaturated organic molecules like this compound with semiconductor surfaces is of fundamental interest for developing molecular electronic devices and surface passivation strategies. The terminal alkene groups of this compound provide reactive sites for chemisorption onto active surfaces.

The adsorption of this compound on the silicon Si(111) 7x7 reconstructed surface has been characterized using scanning tunneling microscopy (STM). The Si(111) 7x7 surface is complex, featuring a unit cell with distinct adatoms, corner holes, and a stacking fault that divides the cell into a faulted half and an unfaulted half. This complex structure presents a variety of potential binding sites for adsorbing molecules.

Studies show that this compound molecules react with the surface through both of their terminal alkene functional groups. On the atomically resolved surface, a single this compound molecule appears as a pair of reacted adatoms. The length of the C8 alkyl chain separating the two vinyl groups is sufficient to allow for several distinct adsorption geometries:

Intra-half Adsorption : Both ends of the molecule can react with adatoms located within the same half of the Si(111) 7x7 unit cell (either both in the faulted half or both in the unfaulted half).

Bridging Adsorption : The molecule can bridge the two halves of the unit cell, with one end reacting in the faulted half and the other in the unfaulted half. Three distinct types of these bridging pairs have been identified, differing by which specific adatoms are involved in the bonding.

This ability to form well-defined paired structures and bridge different regions of the surface highlights the potential of long-chain dienes for creating ordered molecular arrays on silicon substrates. The observed geometries are a direct consequence of the interplay between the molecule's length and the specific arrangement of reactive sites on the Si(111) 7x7 surface.

Ion-Molecule Reactions in Superfluid Helium Droplets

Superfluid helium droplets provide an ultracold (≈0.4 K) and inert environment for studying chemical reactions and molecular complexes at the single-molecule level. Molecules introduced into these droplets are cooled to the droplet's temperature, and their subsequent reactions can be probed with high precision, often using mass spectrometry.

Research has been conducted on the reactions of this compound within binary metal-organic complexes formed inside superfluid helium droplets. In these experiments, this compound and a noble metal, such as gold (Au) or silver (Ag), are sequentially picked up by the helium droplets. The resulting isolated complexes are then ionized, typically by electron impact.

In mass spectrometry, the fragmentation of a molecular ion is highly dependent on its internal energy, which is imparted during the ionization event. jove.comtutorchase.com The general principle is that the ionization process creates an energetically unstable molecular ion (a radical cation) that rapidly breaks apart into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk The pathways of fragmentation are governed by factors like bond strengths and the stability of the resulting fragment ions. tutorchase.comorgchemboulder.com

In the context of superfluid helium droplets, the initial ionization energy is substantial due to the charge transfer mechanism from an energetic He⁺ ion. This leads to extensive fragmentation of the dopant molecule. The fragmentation pattern serves as a fingerprint of the molecule's structure and the dissociation dynamics. For this compound complexed with metals, the fragmentation patterns were found to be largely independent of whether Ag or Au was present, suggesting that the excess energy from the He⁺ charge transfer is the dominant factor driving the dissociation. The fragmentation pathways appear to be primarily dictated by the intrinsic properties of the ionized this compound molecule itself, rather than being significantly altered by the presence of the single metal atom (with the minor exception of Au). This indicates that the fundamental fragmentation channels of this compound require a significant amount of internal energy to be activated, which is readily supplied by the helium-mediated ionization process.

Table 2: Summary of Ion-Molecule Reaction Findings for this compound in Helium Droplets

| Feature | Observation |

|---|---|

| Reaction Environment | Superfluid Helium Droplets (≈0.4 K). |

| Complex Formation | Binary complexes of this compound with Gold (Au) and Silver (Ag) were studied. |

| Ionization Mechanism | Electron impact creates He⁺, followed by energetic charge transfer to the complex. |

| Reaction Type | Dissociative ion-molecule reactions due to high excess energy from ionization. |

| Influence of Metal | The presence of Ag or Au had a minor effect on the fragmentation patterns, with the exception of the Au complex. |

| Helium Environment Effect | "Softening" and "caging" effects induced by the superfluid helium were observed in the mass spectra. |

Computational and Theoretical Studies of 1,9 Decadiene Systems

Molecular Solvation Theory and Partition Coefficients

Molecular solvation theory is a theoretical framework used to describe the interactions between a solute molecule and the surrounding solvent molecules. Partition coefficients, which quantify the distribution of a solute between two immiscible phases, are key properties that can be investigated using these theories. The 1,9-decadiene/water system has garnered attention in this context, partly due to this compound's ability to mimic certain aspects of biological membranes. mdpi.com

Predicting this compound/Water Partition Coefficients

Predicting the partition coefficient of compounds between this compound and water is an area of active research. This specific partition coefficient, K(decadiene/w), is considered important as it can serve as a predictor of molecular bioavailability and membrane permeability. researchgate.netnih.gov

Application of 3D-RISM-KH Molecular Solvation Theory

The Three-Dimensional Reference Interaction Site Model (3D-RISM) with the Kovalenko−Hirata (KH) closure is a molecular solvation theory that has been applied to calculate this compound/water partition coefficients for a variety of compounds. mdpi.comdntb.gov.uaresearchgate.net This approach involves generating solvent susceptibility functions for liquid this compound, often using force fields like TraPPE to represent its liquid state. mdpi.comdntb.gov.ua The 3D-RISM-KH theory can provide excess chemical potentials of solutes in both this compound and water, which are then used as molecular descriptors for predicting partitioning. mdpi.com Studies have shown good agreement between 3D-RISM-KH computed partition functions and experimental results for the this compound-water system. mdpi.com

Correlation with Phospholipid Bilayer Membrane Permeability

A strong correlation has been established between phospholipid bilayer membrane permeability and the this compound/water partition coefficient across a wide range of compounds. researchgate.netnih.gov This correlation highlights the utility of K(decadiene/w) as an estimator of lecithin-water permeability and a descriptor of chemical selectivity in lecithin (B1663433) membrane permeability. mdpi.com Transport studies across a layer of this compound have shown that it precisely mimics the chemical selectivity of the barrier domain in egg lecithin bilayers. researchgate.netnih.gov The linear correlation observed between the logarithm of bilayer permeability (log(P_bilayer)) and the logarithm of this compound permeability (log(P_this compound)) with a slope close to 1 (0.99 ± 0.02 SD) supports this mimicry. nih.gov This relationship allows the use of the decadiene membrane transport method to indirectly estimate partition coefficients, extending the range of measurable values. nih.gov

Quantitative Structure-Partitioning Prediction

Quantitative Structure-Partitioning Relationship (QSPR) approaches are employed to predict this compound/water partition coefficients based on molecular structure. mdpi.comresearchgate.net These methods aim to develop computational schemes for quantitative structure partitioning prediction in the decadiene-water system. mdpi.com Studies have shown that molecular descriptors, including those derived from 3D-RISM-KH calculations (excess chemical potentials and partial molar volumes in this compound and water), can be used in conjunction with other descriptors, such as topological polar surface area (TPSA), to build predictive models. mdpi.com Machine learning methods like XGBoost have been applied, yielding models with relatively low root-mean-square errors in predicting logK(DED/W). mdpi.com An optimal correlation for predicting log₁₀ K(decadiene/w) has been developed based on a dataset of compounds, utilizing the octanol/water partition coefficient and Abraham solvation parameters (hydrogen bond acidity (A), polarity/polarizability (S), excess molar refraction (E), and McGowan characteristic volume (V)). researchgate.netnih.gov This correlation described the fitted dataset with a root-mean-square error of 0.42. researchgate.netnih.gov

Linear Free Energy Relationships (LFERs) and Membrane Permeability

Linear Free Energy Relationships (LFERs) are computational tools used to correlate structural properties of molecules with their physicochemical properties or biological activities, including membrane permeability and partition coefficients. uky.edu LFERs can provide a high-throughput method for evaluating properties relevant to drug developability and chemical exposure risk assessments. mdpi.comuky.edu

Advanced Analytical Techniques for 1,9 Decadiene and Its Derivatives

Spectroscopic Characterization

Spectroscopy is a cornerstone for the structural identification of organic molecules like 1,9-decadiene. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy offer detailed information about the molecule's carbon-hydrogen framework and functional groups, while Mass Spectrometry (MS) provides insights into its molecular weight and fragmentation patterns.

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide distinct signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound is characterized by three main groups of signals:

A complex multiplet in the range of 5.70-5.95 ppm, corresponding to the methine protons (=CH-) of the vinyl groups.

A multiplet around 4.90-5.05 ppm, which is assigned to the terminal methylene (B1212753) protons (=CH₂) of the vinyl groups.

Signals corresponding to the aliphatic methylene protons (-CH₂-) of the eight-carbon chain, which appear further upfield. The protons adjacent to the double bonds (allylic protons) are typically found around 2.05 ppm, while the remaining methylene protons form a complex signal group around 1.30-1.40 ppm.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in a unique environment. For the symmetric this compound molecule, the key resonances are:

A signal at approximately 139 ppm for the internal sp²-hybridized carbons (-CH=).

A signal at about 114 ppm for the terminal sp²-hybridized carbons (=CH₂).

A series of signals for the sp³-hybridized carbons of the aliphatic chain, typically appearing between 28 and 34 ppm. chemicalbook.com

Table 1: NMR Spectroscopic Data for this compound Data may vary slightly based on the solvent and spectrometer frequency.

| Nucleus | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ¹H | ~5.8 | -CH =CH₂ |

| ¹H | ~4.95 | -CH=CH ₂ |

| ¹H | ~2.05 | -CH ₂-CH=CH₂ |

| ¹H | ~1.35 | -(CH ₂)₄- |

| ¹³C | ~139.1 | -C H=CH₂ |

| ¹³C | ~114.1 | -CH=C H₂ |

| ¹³C | ~33.8 | -C H₂-CH=CH₂ |

| ¹³C | ~28.9 | -(C H₂)₄- (internal) |

Source: ChemicalBook chemicalbook.com

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure as a terminal diene. mdpi.com

Key vibrational frequencies include:

C-H Stretching (sp²): A sharp band observed above 3000 cm⁻¹, typically around 3079 cm⁻¹, is indicative of the C-H bonds of the vinyl (=C-H) groups.

C-H Stretching (sp³): Strong absorptions just below 3000 cm⁻¹, usually in the 2850-2980 cm⁻¹ range, correspond to the stretching vibrations of the C-H bonds in the aliphatic methylene (-CH₂-) chain.

C=C Stretching: A characteristic absorption band around 1642 cm⁻¹ signifies the stretching of the carbon-carbon double bonds.

Out-of-Plane Bending (Wagging): Strong bands at approximately 993 cm⁻¹ and 910 cm⁻¹ are highly characteristic of the out-of-plane C-H bending vibrations of a monosubstituted alkene (R-CH=CH₂), providing strong evidence for the terminal position of the double bonds.

Table 2: Key FT-IR Absorption Bands for this compound (Gas Phase)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3079 | C-H Stretch | Vinyl (=C-H) |

| ~2935 | C-H Asymmetric Stretch | Methylene (-CH₂-) |

| ~2860 | C-H Symmetric Stretch | Methylene (-CH₂-) |

| ~1642 | C=C Stretch | Alkene |

| ~993 | C-H Out-of-Plane Bend | Vinyl (=C-H) |

Source: NIST WebBook mdpi.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio. Standard techniques like electron ionization mass spectrometry (EI-MS) are routinely used for the characterization of this compound, yielding a molecular ion peak (M⁺) and a characteristic fragmentation pattern that aids in its identification. nist.gov

However, the specific study of ion-molecule reactions involving this compound using advanced mass spectrometry techniques, such as Fourier-transform ion cyclotron resonance (FT-ICR) or guided ion beam mass spectrometry, is not extensively documented in readily available scientific literature. Such studies would involve reacting gas-phase ions with neutral this compound molecules to investigate reaction kinetics, mechanisms, and the formation of novel adducts or fragment ions, providing fundamental insights into its gas-phase reactivity. While EI-MS confirms the identity of this compound, detailed reports on its specific ion-molecule reaction dynamics remain a specialized area of research.

Chromatographic Methods for Lipophilicity Assessment

Chromatographic techniques are essential for separating components of a mixture and for determining the physicochemical properties of compounds. For derivatives of this compound, these methods are particularly important for assessing lipophilicity, a key parameter in predicting biological activity and environmental fate.

The this compound/water partition coefficient (Kdecadiene/w) has been identified as a significant predictor of molecular bioavailability and permeability across phospholipid bilayer membranes. oregonstate.edu This coefficient represents the ratio of a solute's concentration in this compound to its concentration in water at equilibrium. Unlike the more common octanol/water partition coefficient, the this compound/water system is considered a better mimic for the hydrocarbon core of biological membranes.

Determining Kdecadiene/w can be challenging, and researchers have developed correlations to predict it using more easily obtainable parameters. These correlations often employ Abraham solvation parameters (which quantify properties like hydrogen bond acidity/basicity, polarity, and molecular volume) derived from chromatographic measurements. oregonstate.eduorganicchemistrydata.org By establishing a relationship between chromatographic retention times and these parameters, it is possible to estimate the Kdecadiene/w for a wide range of compounds, although the limited experimental database calls for further studies to refine these predictive models. oregonstate.edunih.gov

This compound serves as a fundamental α,ω-diene building block in polymer chemistry, particularly in Acyclic Diene Metathesis (ADMET) polymerization. wikipedia.orgsigmaaldrich.com This same reactivity can be harnessed to synthesize complex molecular architectures, including macrocyclic scaffolds. By incorporating diene functionalities, similar to those in this compound, into peptide or other linear precursors, intramolecular metathesis reactions can be used to form macrocycles. This approach is a key strategy in diversity-oriented synthesis to create large libraries of structurally diverse macrocyclic compounds for screening in drug discovery. nih.gov

The analysis of these resulting libraries, which may contain hundreds or thousands of unique macrocyclic peptide scaffolds, necessitates high-throughput methods. Liquid chromatography coupled with mass spectrometry (LC-MS) is the primary analytical tool for this purpose. emory.edu LC-MS allows for the rapid separation, identification, and quantification of individual macrocycles from the complex reaction mixtures. This high-throughput analysis is critical for confirming the success of the macrocyclization, assessing the purity of library members, and identifying promising candidates from biological screening assays. nih.govemory.edu

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For polymers derived from this compound, these methods are indispensable for understanding their thermal stability, phase transitions, and compositional makeup.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of polymers. nih.gov It works by measuring the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de The sample and reference are maintained at nearly the same temperature throughout the experiment. hu-berlin.de DSC can determine key transition temperatures, including the glass transition (Tg), crystallization temperature (Tcc), and melting point (Tm). researchgate.net Furthermore, the technique quantifies the enthalpy changes associated with these transitions, which provides insights into the polymer's crystallinity. nih.govresearchgate.net

The versatility of DSC makes it suitable for analyzing a wide array of materials, including a variety of polymers. technologyed.org In the context of this compound derivatives, such as in this compound/ethylene (B1197577) copolymers, DSC is used to assess the impact of the diene incorporation on the polymer's thermal behavior. acs.org For instance, the melting and crystallization characteristics of these copolymers can be precisely measured, revealing how the presence of long-chain branches, formed from this compound, affects the crystalline structure of the polyethylene (B3416737) backbone. The analysis can reveal the presence of multiple melting peaks, which may indicate different crystalline forms or lamellar thicknesses within the polymer. nih.gov

Table 1: Representative DSC Data for a this compound Copolymer

This table illustrates typical data obtained from a DSC analysis of a semicrystalline polymer containing this compound. The values represent key thermal transitions.

| Parameter | Value | Unit | Description |

| Glass Transition Temperature (Tg) | -120 | °C | Temperature at which the amorphous region of the polymer transitions from a rigid to a rubbery state. |

| Crystallization Temperature (Tc) | 115 | °C | Temperature at which the polymer crystallizes upon cooling from the melt. |

| Melting Temperature (Tm) | 130 | °C | Temperature at which the crystalline region of the polymer melts. |

| Enthalpy of Melting (ΔHm) | 150 | J/g | The amount of energy required to melt the crystalline fraction of the polymer sample. |

Thermogravimetric Analysis (TG)

Thermogravimetric Analysis (TGA), also referred to as thermogravimetry (TG), is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. polymerinnovationblog.com This method is crucial for determining the thermal stability of polymers and their compositional properties. researchgate.netyoutube.com A TGA instrument consists of a high-precision microbalance, a furnace capable of programmed heating, and a system for delivering a controlled purge gas, which can be inert (like nitrogen) or oxidative (like air or oxygen). polymerinnovationblog.comyoutube.com

When analyzing polymers derived from this compound, TGA provides critical data on their decomposition profile. youtube.com The onset temperature of weight loss is a key indicator of the material's thermal stability. youtube.com By running the experiment in an inert atmosphere, one can study the pyrolysis behavior of the polymer. Subsequently, switching the purge gas to air or oxygen allows for the combustion of any carbonaceous char formed, providing a quantitative measure of fillers or reinforcement materials, such as glass fibers or inorganic additives, which remain as residue. youtube.com The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and is particularly useful for distinguishing between overlapping decomposition steps. polymerinnovationblog.com

Table 2: Illustrative TGA Data for a Filled this compound Based Polymer

This table presents a hypothetical multi-step decomposition profile for a polymer composite containing this compound, as would be determined by TGA.

| Temperature Range (°C) | Atmosphere | Mass Loss (%) | Attributed Component |

| 100 - 200 | Nitrogen | 1.5% | Volatile additives/Moisture |

| 350 - 500 | Nitrogen | 68.0% | Polymer decomposition |

| 500 - 750 | Air | 5.5% | Carbonaceous residue (char) |

| > 750 | Air | 25.0% (Residue) | Inert filler (e.g., silica, glass fiber) |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a specific form of Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the molecular weight distribution of polymers. researchgate.net The method separates dissolved polymer molecules based on their hydrodynamic volume, or size in solution. jordilabs.com The GPC system pumps a polymer solution through a column packed with porous gel particles. researchgate.net Larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying degrees and have a longer path, causing them to elute later. jordilabs.com This process effectively sorts the polymer molecules by size.

For polymers synthesized using this compound, GPC is essential for determining key parameters that govern their physical and mechanical properties. These include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. researchgate.net In the copolymerization of ethylene with this compound, GPC is used to analyze the molecular weight and molecular weight distribution of the resulting polyethylene. acs.org The incorporation of this compound can lead to the formation of long-chain branches, which significantly increases the polymer's molecular weight and broadens its distribution. acs.org A GPC instrument equipped with a refractive index detector is commonly used for this analysis. acs.orgyoutube.com

Table 3: GPC Analysis of this compound/Ethylene Copolymers

This table shows representative GPC data illustrating the effect of increasing this compound concentration on the molecular weight and polydispersity of the resulting copolymer. Data is based on findings reported for Ziegler-Natta catalyzed copolymerization. acs.org

| Sample Run | This compound Feed (mL) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) |

| 1 | 0 | 120 | 480 | 4.0 |

| 2 | 5 | 110 | 660 | 6.0 |

| 3 | 10 | 105 | 840 | 8.0 |

| 4 | 20 | 95 | 1140 | 12.0 |

Scanning Tunneling Microscopy (STM) for Surface Adsorption Studies

Scanning Tunneling Microscopy (STM) is a high-resolution surface analysis technique that can image solid surfaces with atomic resolution. ucdavis.edu The technique relies on the quantum mechanical phenomenon of electron tunneling. nih.gov A sharp, conductive tip is brought very close to a conductive or semiconducting surface, and a bias voltage is applied, causing electrons to tunnel between the tip and the sample. nih.gov By scanning the tip across the surface and measuring the tunneling current, a topographic map of the surface's electron density is generated, which corresponds to the positions of individual atoms and molecules. nih.gov

While direct STM studies on this compound are not widely reported in the provided literature, the technique is highly applicable for investigating the surface adsorption and arrangement of such molecules on catalytic substrates. STM can be used to visualize how this compound molecules adsorb and orient themselves on metal surfaces, such as those used in heterogeneous catalysis (e.g., Platinum, Rhodium, or Ruthenium). ucdavis.eduuni-muenchen.de This information is critical for understanding reaction mechanisms at the molecular level. Researchers can determine preferred adsorption sites (e.g., on-top, bridge, or hollow sites), the packing density of the molecular layer, and how surface defects like step edges influence adsorption. ucdavis.edu Such studies can reveal the structure of self-assembled monolayers and provide insight into the initial stages of polymerization or other surface-catalyzed reactions involving the diene.

Table 4: Potential STM Investigation Parameters for this compound Adsorption

This table outlines the key information that could be obtained by applying STM to study the adsorption of this compound on a model catalyst surface.

| Parameter | Information Yielded | Significance |

| Molecular Conformation | Visualization of the molecule's shape and orientation on the surface. | Determines how the double bonds interact with the substrate. |

| Adsorption Site | Identification of the specific binding location on the crystal lattice (e.g., atop, bridge). | Reveals the nature and strength of the molecule-surface bond. |

| Surface Coverage | Measurement of molecular packing density as a function of exposure. | Helps in understanding the formation of monolayers and multilayer structures. |

| Surface Ordering | Observation of self-assembled structures and domains. | Provides insight into intermolecular forces and surface mobility. |

| Influence of Defects | Imaging of preferential adsorption at step edges, vacancies, or other defects. | Elucidates the role of active sites in catalysis. |

Applications of 1,9 Decadiene and Its Derived Materials

Tailoring Polyolefin Structures for Enhanced Properties

The incorporation of 1,9-decadiene into polymerization processes offers a versatile strategy for modifying the architecture of polyolefins, thereby enhancing their physical and chemical properties. By acting as a comonomer or a building block in metathesis reactions, this compound facilitates the introduction of long-chain branches and the synthesis of polymers with reactive end-groups, known as telechelic polymers.

Long Chain-Branched Polyethylene (B3416737) (LCB-PE) and Polypropylene (B1209903) (LCB-PP)

The introduction of long-chain branching (LCB) into the otherwise linear backbones of polyethylene (PE) and polypropylene (PP) is a critical method for improving their processing characteristics, particularly melt strength. mcmaster.canih.gov this compound is widely utilized as a non-conjugated α,ω-diolefin comonomer in coordination polymerization with both metallocene and Ziegler-Natta catalysts to generate LCB structures. researchgate.netnih.govacs.org The mechanism involves the initial incorporation of one of the diene's vinyl groups into a growing polymer chain, leaving the second vinyl group pendant. This pendant double bond can then be incorporated into another growing chain, creating a "T-type" branch point. uni-mainz.de This method has proven effective for producing LCB-PE and LCB-PP, although challenges remain in controlling the branching efficiency and avoiding cross-linking or gelation, especially at higher diene concentrations. researchgate.netnih.govnih.gov

Research using metallocene catalysts has demonstrated efficient production of isotactic polypropylenes with varying long-chain branching densities by controlling the amount of this compound in the polymerization system. mcmaster.ca Studies with Ziegler-Natta catalysts have also been conducted, though they sometimes show lower incorporation efficiency for this compound, requiring significantly higher concentrations to achieve long-chain branching. researchgate.netnih.govacs.org

| This compound Feed (mol/L) | Catalyst Activity (106 g mol-1 Ti h-1) | Polymer Molecular Weight (Mw, g/mol) | Pendant Vinyl Groups (mol %) | Structural Outcome |

|---|---|---|---|---|

| 0 | ~1.5 | ~300,000 | 0 | Linear PE |

| Low (e.g., <0.05) | Increased | Decreased | <0.1 | Pendant vinyl groups with minimal LCB nih.govnih.gov |

| High (e.g., >0.1) | Significantly Increased (up to ~6.0) | Further Decreased | Increased | LCB formation with risk of gelation nih.govnih.gov |

The presence of long-chain branches, introduced via this compound copolymerization, has a profound impact on the rheological behavior of polyolefins. LCB polymers exhibit distinct viscoelastic properties compared to their linear counterparts. A key characteristic of LCB-PP and LCB-PE is enhanced melt strength and elasticity. mcmaster.caresearchgate.net This is observable in rheological measurements as an increased storage modulus (G') and a more pronounced shear-thinning behavior, where viscosity decreases more sharply with an increasing shear rate. researchgate.netacs.org

Furthermore, LCB polymers display a strain-hardening effect in elongational flow, a property largely absent in linear polyolefins. nih.govresearchgate.net This strain-hardening is crucial for processing applications like film blowing, thermoforming, and foaming, where melt stability under extension is required. nih.gov The rheological properties of copolymers made with this compound correspond well with their molecular structures; even gel-free LCB samples exhibit the characteristic rheological behavior of increased elasticity and enhanced shear-thinning. researchgate.netacs.org

The use of this compound provides a direct route to controlling polymer architecture by creating branched topologies. uni-mainz.de During polymerization, the two double bonds of the this compound molecule exhibit different reactivity. nih.govacs.org The initial free double bond incorporates readily, but the resulting polymer chain-attached double bond is significantly less reactive. nih.govacs.org

This difference in reactivity is central to controlling the branching structure. At low concentrations of this compound, the primary outcome is the formation of linear polymer chains with pendant vinyl groups, as the probability of the less-reactive pendant group incorporating into another chain is low. nih.govnih.gov As the feed of this compound increases, the concentration of these pendant double bonds in the reaction medium rises, which in turn promotes their incorporation and leads to the formation of LCB structures. acs.org However, this also increases the likelihood of multiple branching events, which can lead to cross-linking and the formation of insoluble gels, representing a loss of control over the desired architecture. acs.orgnih.gov Therefore, a narrow window often exists for achieving gel-free LCB polyolefins, requiring careful optimization of the this compound concentration. researchgate.netacs.org

Functional Telechelic Polymers

Telechelic polymers are macromolecules that possess reactive functional groups at both ends of their chains. free.fr These polymers serve as valuable prepolymers or macromonomers for synthesizing more complex structures like block copolymers and chain-extended materials. free.fr Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for creating telechelic polymers, and this compound is frequently used as the diene component in these step-growth condensation polymerizations. tandfonline.comtandfonline.com

The ADMET process, often utilizing ruthenium-based Grubbs catalysts, allows for the copolymerization of this compound with functionalized monoolefins. tandfonline.comtandfonline.com The monoolefin acts as a chain-stopper, and its functional group becomes the end-group of the resulting polymer chain. By controlling the stoichiometry of the diene to the monoolefin, the molecular weight of the telechelic polymer can be managed. tandfonline.com

Epoxy-terminated telechelic polymers can be synthesized via the ADMET polymerization of this compound with epoxy-containing monoolefins. tandfonline.com Research has shown that using a Grubbs' catalyst, it is possible to create these functional polymers. tandfonline.com In one study, the number of methylene (B1212753) spacers between the olefin and the epoxy group in the monoolefin was varied. tandfonline.com The polymerization was successful even with a single methylene spacer, which is typically subject to a strong negative neighboring group effect. tandfonline.com

The resulting epoxy-terminated telechelic polymer is a useful prepolymer due to the high reactivity of the terminal epoxy groups, which can react with other functional groups, such as diisocyanates, to form higher molecular weight segmented copolymers. tandfonline.com

| Parameter | Condition/Result |

|---|---|

| Monomers | This compound and an epoxy-containing monoolefin (e.g., 1,2-epoxy-5-hexene) |

| Catalyst | Ruthenium-based Grubbs' catalyst |

| Optimal Monomer/Catalyst Ratio | 200/1 |

| Optimal Reaction Time | 96 hours |

| Optimal Temperature | 90°C |

| Resulting Polymer | Epoxy-terminated telechelic poly(this compound) |

| Achieved Molecular Weight (Mn) | Up to 4450 g/mol |

Similarly, ester-terminated telechelic polymers have been synthesized through the ADMET polymerization of this compound with various ester-containing monoolefins. tandfonline.com Using a ruthenium-based Grubbs catalyst, researchers successfully produced these polymers, varying the number of methylene spacers between the olefin and the ester group. tandfonline.com

An important feature of these ester-terminated polymers is their potential for further modification. The terminal ester groups can be successfully deprotected to yield alcohol-terminated telechelic polymers. tandfonline.com These alcohol-terminated polymers are highly valuable intermediates for the production of block copolymers, such as polyesters and polyurethanes, through reactions with other monomers or prepolymers. tandfonline.com

Siloxylene–Vinylene–Alkenylene Copolymers

This compound is a key monomer in the synthesis of specialized organosilicon polymers known as siloxylene–vinylene–alkenylene copolymers. These materials are created through acyclic diene metathesis (ADMET) polymerization. In this process, this compound is copolymerized with an organosilicon compound, divinyltetraethoxydisiloxane, in the presence of a Grubbs catalyst. ADMET is a powerful method for creating precisely defined polymeric materials. mdpi.com The reaction involves the catalytic exchange of alkene groups, leading to the formation of a long polymer chain with alternating siloxylene, vinylene, and alkenylene units, while releasing ethylene gas as a byproduct. The incorporation of the flexible siloxane component with the hydrocarbon segments from this compound allows for the creation of hybrid materials with tunable properties.

Beyond direct copolymerization, this compound also serves as an effective cross-linking agent for other siloxane-based polymers, such as polydecylmethylsiloxane. When used as a cross-linker, the length of the this compound molecule influences the final structure and transport properties of the polymer matrix. Research has shown that among various linear hydrocarbon cross-linking agents, this compound results in the highest solubility values for ethane and n-butane in modified polydecylmethylsiloxanes. This is attributed to the similar lengths of the decyl side groups on the polymer and the decadiene cross-linker, which facilitates the formation of effective sorption centers within the material.

Membrane Mimicry and Permeability Studies

In pharmaceutical and biological research, understanding how molecules cross cell membranes is critical. This compound has been identified as a valuable tool for this purpose, serving as a highly effective mimic for the barrier domain of biological membranes. Specifically, transport studies have shown that a bulk this compound phase can precisely replicate the chemical selectivity of the barrier domain found in egg lecithin (B1663433) bilayers. sigmaaldrich.com This allows researchers to create simplified, reproducible artificial membrane systems to study the fundamental principles of molecular transport. By measuring how different compounds move across a this compound barrier, scientists can gain insights into the behavior of those same compounds when faced with a complex biological membrane, isolating the effects of the hydrophobic core from other factors.

The ability of a drug to be absorbed by the body, known as its oral bioavailability, is a critical factor in its development. nih.gov Artificial membrane permeability assays are widely used as a high-throughput and cost-effective method to predict this property in the early stages of drug discovery. nih.gov The data from these assays feed into predictive models for drug developability. nih.govnih.gov

Table 1: Correlation of Permeability with Partitioning Solvents

| Solvent | Correlation Quality with Membrane Permeability | Application Note |

|---|---|---|

| This compound | Best correlation | A slightly polarizable solvent that effectively mimics the membrane's barrier domain. rug.nl |

| Hexadecane | Strong correlation | A hydrophobic solvent also used to model membrane solubility. rug.nl |

| Octanol | Not as good correlation | A more polar solvent, less representative of the membrane's hydrophobic core. rug.nl |

Synthesis of Advanced Materials

The use of this compound in the direct synthesis of polymeric organocatalysts—polymers that themselves act as catalysts—is not extensively documented in scientific literature. While this compound is frequently used in polymerization reactions that are catalyzed by organometallic compounds (such as Ziegler-Natta, zirconocene, or Grubbs catalysts) to create various polyolefins and copolymers, mdpi.comnih.govnih.govresearchgate.net its role as a structural component of a polymer designed for organocatalysis is not a prominent area of current research.

This compound is a versatile reagent for the modification of silsesquioxanes, a class of nanostructured organosilicon compounds with a cage-like structure. These modifications produce advanced organic-inorganic hybrid materials. One key application is in the hydrosilylation of open-cage silsesquioxanes. nih.gov In this reaction, silsesquioxanes containing reactive Si-H groups are reacted with this compound in the presence of a platinum-based catalyst, such as Karstedt's catalyst. nih.gov This process attaches a decenyl functional group (a ten-carbon chain with a terminal double bond) to the silsesquioxane core, creating a trifunctionalized molecule that can be used as a comonomer or building block for more complex polymers. nih.gov

This compound also functions as a cross-linking reagent for polyhedral oligomeric silsesquioxanes (POSS). acs.org Organic-inorganic hybrid gels can be synthesized by reacting cubic silsesquioxanes with this compound through a photo-hydrosilylation reaction. acs.org The resulting gel possesses a network structure where the rigid POSS cages are linked by flexible decadiene chains. The length of the this compound linker influences the properties of the final material; for instance, gels made with this compound have larger mesh sizes compared to those made with shorter dienes like 1,5-hexadiene (B165246). acs.org

Table 2: Synthesis of Tri(alkenyl)functional Silsesquioxanes using this compound

| Silsesquioxane Precursor | Diene | Catalyst | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|

| SQ-iBu-SiH | This compound | Karstedt's catalyst | 95 °C | 20–24 h | SQ-iBu-Dec nih.gov |

| SQ-Ph-SiH | This compound | Karstedt's catalyst | 95 °C | 20–24 h | SQ-Ph-Dec nih.gov |

Bio-Based Saturated Polyesters

The pursuit of sustainable alternatives to petroleum-based polymers has led to significant research into bio-based polyesters. This compound serves as a valuable comonomer in the synthesis of these materials through Acyclic Diene Metathesis (ADMET) polymerization. This process allows for the incorporation of this compound with bio-derived monomers to produce long-chain aliphatic polyesters.

A notable example is the copolymerization of this compound with dianhydro-D-glucityl bis(undec-10-enoate), a monomer derivable from sugars. This reaction, facilitated by ruthenium-carbene catalysts, initially yields unsaturated polyesters. Subsequent hydrogenation of these polymers is then carried out to produce fully saturated polyesters. This tandem, one-pot synthesis approach is an efficient method for creating high molecular weight saturated polyesters under relatively mild conditions. The properties of the resulting polymers, such as melting temperature, can be tailored by adjusting the molar ratio of this compound to the bio-based monomer.

The ADMET polymerization process is a type of condensation polymerization that involves the removal of a small molecule, typically ethylene, to drive the reaction toward the formation of high molecular weight polymers. The use of ionic liquids as a solvent in this process has been shown to facilitate the synthesis of higher-molecular-weight polyesters compared to traditional solvents.

Research findings have demonstrated the successful synthesis of semicrystalline, long-chain aliphatic polyesters using this methodology. The resulting saturated polymers exhibit a range of melting temperatures, indicating a degree of control over the material's thermal properties based on the copolymer composition.

Table 1: Synthesis of Bio-Based Saturated Polyesters via ADMET Polymerization

| Bio-Based Monomer | Comonomer | Catalyst | Polymerization Conditions | Resulting Polymer | Key Findings |

| Dianhydro-D-glucityl bis(undec-10-enoate) | This compound | Ruthenium-carbene catalyst | ADMET polymerization followed by tandem hydrogenation | Semicrystalline long-chain aliphatic saturated polyester | Achieved high molecular weight polyesters with tunable melting temperatures. |

| α,ω-diene of bis(undec-10-enoate) with isosorbide | This compound | Ruthenium-carbene catalyst | ADMET polymerization in ionic liquids | High-molecular-weight aliphatic polyester | The use of ionic liquids as a solvent resulted in polymers with higher molecular weights. |

Sustainable Chemistry and Circular Economy

The principles of sustainable chemistry and the concept of a circular economy are increasingly guiding the development of new materials and chemical processes. Sustainable chemistry, or green chemistry, focuses on designing products and processes that minimize the use and generation of hazardous substances. The circular economy aims to move away from the traditional linear "take-make-dispose" model to a system where resources are kept in use for as long as possible, extracting the maximum value from them whilst in use, then recovering and regenerating products and materials at the end of each service life.

In the context of polymers, a circular economy approach involves designing polymers for recyclability, developing advanced recycling technologies to recover monomers from waste plastics, and utilizing renewable feedstocks for polymer production. The goal is to create a closed-loop system where plastic waste is not landfilled or incinerated but is instead used as a resource to create new high-value products. This approach helps to reduce the environmental impact of plastics, conserve finite resources, and minimize waste.

Depolymerization of Plastics using Biologically Bound Catalysts

A key strategy in achieving a circular economy for plastics is the development of efficient chemical recycling methods that can break down polymers into their constituent monomers. One promising area of research is the use of biologically bound catalysts, such as enzymes, for the depolymerization of plastics.

Enzymatic depolymerization offers several advantages over traditional chemical recycling methods, including the potential for high selectivity and the ability to operate under mild reaction conditions, which can reduce energy consumption. europa.eu Enzymes like hydrolases, peroxidases, and oxidases have shown the ability to break down certain types of polymers, particularly polyesters like polyethylene terephthalate (PET). europa.eu

The process typically involves the enzyme binding to the polymer chain and catalyzing the cleavage of the chemical bonds that form the polymer backbone. This breaks the long polymer chains into smaller molecules, ideally the original monomers from which the plastic was made. These recovered monomers can then be purified and used to produce new, virgin-quality polymers, thus closing the recycling loop.

While significant progress has been made in developing enzymes for PET recycling, the enzymatic depolymerization of other common plastics, especially those with strong carbon-carbon backbones like polyethylene and polypropylene, remains a significant challenge. nrel.gov Research in this area is focused on discovering new, more robust enzymes and engineering existing enzymes to improve their efficiency and stability for industrial applications. Biomimetic catalysis, which uses synthetic catalysts that mimic the function of natural enzymes, is also being explored as a way to combine the high activity of enzymes with the stability of inorganic materials. europa.eu

The development of these biologically-based depolymerization technologies is a critical component of the transition to a more sustainable and circular plastics economy, where waste plastics are viewed as a valuable feedstock for the chemical industry.

Q & A

Q. How do computational models predict 1,9-decadiene/water partition coefficients (Kdecadiene/w), and what are their limitations?

- Methodological Answer : The 3D-RISM-KH molecular solvation theory incorporates solvent-site parameters (σ, ε/kB) to estimate Kdecadiene/w. For example, σ values range from 3.675–3.95 Å, and ε/kB from 46–85 K. However, predictive accuracy depends on the octanol/water partition coefficient (log Poct) and Abraham solvation parameters (A, S, E, V), with a root-mean-square error of ±0.42 .

Q. What experimental challenges arise in copolymerizing this compound with ethylene using metallocene catalysts?

- Methodological Answer : Gelation and reactor fouling occur due to residual double bonds in polymer chains. A kinetic model incorporating three parameters (e.g., diene reactivity ratios, chain-transfer rates) can predict gel formation. Reactivity decreases post-polymerization, necessitating real-time parameter estimation via retrospective cost model refinement (RCMR) algorithms .

Q. How does this compound serve as a model for lipid bilayer permeability studies?

- Methodological Answer : Its dual terminal double bonds mimic ordered alkyl chain regions in lipid bilayers (e.g., egg lecithin). Permeability correlates with Kdecadiene/w, which is more selective than octanol (selectivity ratio: 2.4). Computational comparisons with phospholipid bilayers validate its use in predicting molecular bioavailability .

Q. What role does this compound play in ADMET polymerization for precision polyolefins?

- Methodological Answer : ADMET polymerization with this compound produces linear polyethylene (PE) models. Copolymerization with alkyl-α,ω-dienes introduces randomness (e.g., butyl branches at 2.5–66.7 per 1000 PE carbons). Post-polymerization hydrogenation removes unsaturation, enabling structural control for studying thermal properties .

Methodological and Data Analysis Considerations

Q. How can contradictions in radical termination pathways involving this compound be resolved?

- Methodological Answer : Product analysis (e.g., this compound, 6-phenyl-1-hexene, bibenzyl) combined with radical quenchers (e.g., DPPH) distinguishes cage recombination from disproportionation. Quantifying residual diene via GC-MS under controlled conditions clarifies dominant pathways .

Q. What statistical tools optimize kinetic parameter estimation in this compound copolymerization?

- Methodological Answer : Global sensitivity analysis identifies significant parameters (e.g., ethylene flow rate, molecular weight distributions). Adaptive MWD calculations and RCMR algorithms refine estimates in real time, minimizing deviations from theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.